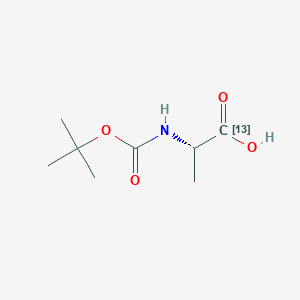

Boc-Ala-OH-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-SANWUMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583880 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201740-78-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ala-OH-1-13C: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), an isotopically labeled amino acid derivative essential for a range of applications in research and development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and use, and explores its application in studying cellular signaling pathways.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled form of the amino acid L-alanine, where the carboxylic acid carbon is replaced with a 13C isotope. The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances its utility in organic synthesis, particularly in peptide chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are largely similar to its unlabeled counterpart, with the primary distinction being its molecular weight due to the presence of the 13C isotope.

| Property | Value | References |

| Molecular Formula | C₇¹³CH₁₅NO₄ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 201740-78-5 | [1][2] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 79-83 °C | |

| Optical Activity | [α]20/D −23° (c = 2 in acetic acid) | |

| Isotopic Purity | ≥ 99 atom % ¹³C | |

| Solubility | Soluble in DMSO and acetic acid. | |

| Storage | Store at 4°C, sealed and away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Spectroscopic Data

The 13C label in this compound provides a unique spectroscopic signature, which is instrumental in its applications.

| Spectroscopic Data | Description | References |

| Mass Spectrometry | Exhibits a mass shift of M+1 compared to the unlabeled compound. | |

| ¹³C NMR | The ¹³C-labeled carbonyl carbon will show a significantly enhanced signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in N-Boc-L-alanine-OH is influenced by the solvent polarity. In various organic solvents, the chemical shift of the carboxylic acid carbonyl is observed in the range of approximately 176-179 ppm, while the Boc carbonyl appears around 155-156 ppm. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and utilization of this compound.

Synthesis of this compound

This protocol describes a general method for the Boc protection of L-alanine-1-13C.

Materials:

-

L-alanine-1-13C

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

4 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

In a flask, suspend L-alanine-1-13C in a 1:1 mixture of dioxane and water.

-

Add 1.5 equivalents of triethylamine to the suspension with stirring until a clear solution is obtained.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with water and extract with petroleum ether or ethyl acetate twice to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 4 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (four times).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane or petroleum ether

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane or petroleum ether dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with cold hexane.

-

Dry the purified this compound under vacuum.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The following is a general workflow for its incorporation.

Workflow for Boc-SPPS:

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS) incorporating Boc-Ala-OH-1-¹³C.

Application in Signaling Pathway Analysis

The use of stable isotope-labeled amino acids is a powerful technique for quantitative proteomics and the elucidation of cellular signaling pathways. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used method for this purpose. While this example describes the general principle using a labeled amino acid, this compound can be utilized after deprotection and cellular uptake to label newly synthesized proteins.

Workflow for SILAC-based Analysis of a Tyrosine Kinase Signaling Pathway

This workflow illustrates how a ¹³C-labeled amino acid can be used to quantify changes in protein phosphorylation in response to a stimulus, such as the activation of a tyrosine kinase.

Caption: A generalized workflow for studying a tyrosine kinase signaling pathway using SILAC with a ¹³C-labeled amino acid.

By comparing the abundance of "heavy" (¹³C-labeled) and "light" (unlabeled) phosphopeptides, researchers can identify proteins that are differentially phosphorylated upon stimulation. This information is crucial for mapping the downstream targets of the tyrosine kinase and understanding its role in cellular signaling.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined chemical properties and the presence of the ¹³C label enable a wide range of applications, from the synthesis of isotopically labeled peptides for structural studies to the quantitative analysis of complex cellular processes. The experimental protocols and workflows provided in this guide offer a starting point for the effective utilization of this important research chemical.

References

An In-Depth Technical Guide to Boc-Ala-OH-1-13C (CAS: 201740-78-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), a stable isotope-labeled amino acid derivative. This document is intended to be a core resource for professionals in pharmaceutical research, biotechnology, and academia, offering detailed data, experimental protocols, and visualizations of key applications.

Core Compound Information

This compound is a derivative of the non-essential amino acid L-alanine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a stable carbon-13 (¹³C) isotope at the carboxyl carbon position. This isotopic label makes it a powerful tool for tracing and quantifying metabolic pathways and for structural analysis of peptides and proteins using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Physicochemical and Spectroscopic Properties

The introduction of the ¹³C isotope results in a mass shift of +1 compared to the unlabeled analogue, which is readily detectable by mass spectrometry. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 201740-78-5 | |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-1-13C, L-Alanine-1-13C, N-t-Boc derivative | |

| Molecular Formula | CH₃CH(NH-Boc)¹³CO₂H | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 79-83 °C | |

| Optical Activity | [α]20/D −23° (c = 2 in acetic acid) | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol; moderately soluble in water. |

Applications in Research and Development

The unique characteristics of this compound make it a valuable tool in several key research areas.

Peptide Synthesis

This compound is a fundamental building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, which is invaluable for studying the structure, dynamics, and molecular interactions of the resulting peptides. The chemical reactivity of the ¹³C-labeled alanine is identical to its natural abundance counterpart, meaning standard SPPS protocols can be readily applied.

Metabolic Research and Drug Development

In metabolic studies, the ¹³C label can be traced through various biological pathways to elucidate the metabolic fate of alanine. This is particularly useful in ¹³C-Metabolic Flux Analysis (MFA) to quantify the contributions of alanine to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. In drug development, this labeled amino acid can be used to investigate drug metabolism, pharmacokinetics, and target engagement.

Experimental Protocols

Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support resin.

Materials:

-

Boc-protected resin (e.g., Merrifield or PAM resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DCC)

-

Washing solvents (e.g., DCM, Methanol)

-

Kaiser test kit

Workflow:

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and shake for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (5 times) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Expected Results:

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Can be sequence-dependent. Alanine is generally not considered a "difficult" amino acid to couple. |

| Isotopic Enrichment | >99% | The isotopic purity of the final peptide will reflect that of the starting labeled amino acid. |

| Overall Peptide Yield | 20-50% | Highly dependent on peptide length, sequence, and purification method. |

Metabolic Labeling for Flux Analysis

This protocol provides a general framework for a cell-based metabolic flux analysis experiment using this compound.

Note: The Boc protecting group must be removed prior to introducing the labeled alanine to cell cultures. This can be achieved by treating this compound with an acid such as trifluoroacetic acid (TFA), followed by evaporation to yield L-Alanine-1-¹³C.

Materials:

-

Cell culture medium deficient in alanine

-

L-Alanine-1-¹³C (deprotected from this compound)

-

Cultured cells of interest

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

LC-MS or GC-MS system for analysis

Workflow:

Procedure:

-

Preparation of Labeled Medium: Prepare a cell culture medium containing all necessary nutrients except for alanine. Supplement this medium with the prepared L-Alanine-1-¹³C to a final desired concentration.

-

Cell Culture and Labeling: Culture the cells of interest in the prepared ¹³C-alanine containing medium. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites being investigated.

-

Quenching and Metabolite Extraction:

-

Rapidly quench the metabolic activity by adding a cold quenching solution (e.g., -80°C methanol).

-

Extract the intracellular metabolites using a suitable solvent system.

-

-

Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution of downstream metabolites.

-

Data Interpretation: The pattern of ¹³C incorporation into metabolites such as pyruvate, lactate, and TCA cycle intermediates will reveal the metabolic fate of the alanine carbon and can be used to calculate metabolic fluxes.

Key Signaling and Metabolic Pathways

Alanine Aminotransferase (ALT) Pathway

A primary metabolic route for alanine is its conversion to pyruvate, a central node in metabolism. This reaction is catalyzed by the enzyme Alanine Aminotransferase (ALT). The ¹³C from L-Alanine-1-¹³C will be transferred to α-ketoglutarate, forming ¹³C-labeled glutamate, while the alanine backbone enters the central carbon metabolism as pyruvate.

By tracing the ¹³C label from this compound, researchers can quantify the flux through this critical transamination reaction, providing insights into the interplay between amino acid metabolism and central energy pathways. This is particularly relevant in disease states like cancer, where metabolic reprogramming is a hallmark.

References

A Technical Guide to 13C Labeled Alanine for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, 13C labeled alanine has emerged as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy studies. Its central role in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, makes it an invaluable tracer for elucidating cellular physiology and the metabolic reprogramming inherent in numerous diseases, including cancer.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and data analysis considerations for utilizing 13C labeled alanine in NMR-based research.

The Core of 13C Alanine in NMR: Versatility in Labeling

The utility of 13C labeled alanine stems from the ability to synthesize various isotopomers, where 13C atoms are placed at specific positions within the molecule. This site-specific labeling allows for the precise tracking of carbon atoms as they traverse metabolic pathways. Common commercially available forms include L-Alanine-1-13C, L-Alanine-2-13C, L-Alanine-3-13C, and uniformly labeled L-Alanine-(13C3).[2][3][4] The choice of isotopomer is dictated by the specific metabolic pathway under investigation.

Key Applications in NMR Studies

Metabolic Flux Analysis (MFA)

13C-based metabolic flux analysis is a cornerstone application of labeled alanine. By introducing a 13C labeled alanine tracer into a biological system, researchers can monitor the incorporation and distribution of the 13C label into downstream metabolites over time. This provides a quantitative measure of the rates (fluxes) of metabolic pathways.

-

Gluconeogenesis: [3-13C]alanine is extensively used to quantify the contribution of amino acids to hepatic glucose production. The 13C label from the C3 position of alanine is incorporated into pyruvate and subsequently into the glucose backbone, allowing for the measurement of gluconeogenic flux.

-

TCA Cycle Activity: Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. By tracking the scrambling of the 13C label within TCA cycle intermediates like glutamate and aspartate, the activity of the cycle and associated anaplerotic and cataplerotic fluxes can be determined.

Protein Structure and Dynamics

In protein NMR, selective 13C labeling of amino acids, including alanine, is a crucial strategy to simplify complex spectra and to probe specific regions of a protein. This is particularly valuable for studying large proteins and protein complexes.

-

Methyl-TROSY NMR: Specific labeling of the methyl group of alanine ([3-13C]alanine) is used in Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique allows for the study of high-molecular-weight proteins by reducing signal broadening, providing insights into protein structure, dynamics, and interactions.

Enzyme Kinetics and Mechanism

13C labeled alanine can be used as a substrate to study the kinetics and mechanisms of enzymes that utilize alanine. By monitoring the conversion of the 13C labeled substrate to product by NMR, kinetic parameters can be determined in a non-invasive and continuous manner.

Quantitative Data for 13C Alanine NMR

The precise chemical environment of the 13C nucleus influences its resonance frequency (chemical shift) and its interaction with neighboring nuclei (J-coupling). These parameters are fundamental to interpreting NMR spectra.

| Parameter | Alanine Carbon Position | Typical Value (in D2O, pH 7.4) | Notes |

| 13C Chemical Shift (ppm) | Cα (C2) | ~53.2 | Referenced to DSS. |

| Cβ (C1/Methyl) | ~18.8 | Referenced to DSS. | |

| C' (Carbonyl) | ~178.6 | Referenced to DSS. | |

| One-bond 13C-1H J-Coupling (¹JCH) (Hz) | Cα-Hα | ~135-155 | Dependent on local geometry. |

| Cβ-Hβ | ~125-135 | For the methyl group. | |

| One-bond 13C-13C J-Coupling (¹JCC) (Hz) | Cα-Cβ | ~35 | Measured in uniformly labeled samples. |

| Cα-C' | ~55 | Measured in uniformly labeled samples. |

Note: Chemical shifts can vary slightly depending on the solvent, pH, temperature, and molecular conformation.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Experimental Protocols

Detailed and meticulous experimental protocols are critical for obtaining high-quality, reproducible NMR data.

Cell Culture Labeling

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

-

Media Formulation: Prepare a custom labeling medium that is identical to the normal growth medium but with unlabeled alanine replaced by the desired 13C labeled alanine isotopomer.

-

Labeling: Once cells reach the desired confluency, wash them with phosphate-buffered saline (PBS) and replace the medium with the pre-warmed 13C labeling medium. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

-

Metabolism Quenching: To halt enzymatic activity, rapidly quench metabolism. For adherent cells, this can be achieved by placing the culture dish on dry ice and immediately adding ice-cold extraction solvent. For suspension cells, centrifugation followed by flash-freezing the cell pellet in liquid nitrogen is effective.

-

Metabolite Extraction: A common method is to use a cold solvent mixture such as 80% methanol. After addition of the solvent, cells are scraped and the extract is transferred to a tube. Proteins are precipitated by incubation at low temperatures (e.g., -20°C) and removed by centrifugation. The supernatant containing the polar metabolites is then collected.

In Vivo Labeling

-

Animal Preparation: Animals are often fasted to reduce metabolic variability from diet.

-

Isotope Administration: 13C labeled alanine is administered, typically via intravenous infusion, to achieve a steady-state enrichment in the plasma.

-

Tissue Harvest: At the end of the experiment, tissues of interest are rapidly excised and immediately freeze-clamped in liquid nitrogen to stop metabolic activity.

-

Metabolite Extraction: Frozen tissues are pulverized and extracted using a cold solvent, similar to the cell culture protocol.

NMR Sample Preparation

-

Extract Drying: The metabolite extract is dried, for example, by lyophilization or using a speed vacuum concentrator.

-

Reconstitution: The dried extract is reconstituted in a deuterated solvent, typically deuterium oxide (D2O), containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

-

pH Adjustment: The pH of the sample is carefully adjusted to a precise value, as the chemical shifts of many metabolites are pH-dependent.

-

Transfer to NMR Tube: The final sample is transferred to a high-quality NMR tube.

NMR Data Acquisition

The choice of NMR experiment depends on the research question and the type of labeling.

-

1D 13C NMR: A direct method to observe the 13C labeled metabolites. While it provides excellent spectral dispersion, it suffers from low sensitivity due to the low natural abundance and lower gyromagnetic ratio of 13C. However, with 13C enrichment, this becomes a powerful tool.

-

1D 1H NMR with 13C Decoupling: Offers higher sensitivity than direct 13C detection. The presence of a 13C label can be inferred from satellite peaks flanking the main 1H peak.

-

2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments provide correlations between directly bonded (HSQC) or long-range coupled (HMBC) 1H and 13C nuclei. They are invaluable for unambiguous metabolite identification in complex mixtures by spreading out crowded 1H spectra into a second (13C) dimension.

Conclusion

13C labeled alanine is a versatile and powerful tool for investigating cellular metabolism and protein biochemistry using NMR spectroscopy. The ability to trace the fate of specific carbon atoms provides unparalleled insights into the intricate network of biochemical reactions that sustain life. Careful experimental design, from the choice of isotopomer to the specifics of sample preparation and NMR data acquisition, is paramount for obtaining high-quality data that can be confidently interpreted to advance our understanding of health and disease.

References

Isotopic Labeling with Boc-Ala-OH-1-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), an isotopically labeled amino acid critical for advancements in proteomics, metabolic research, and drug development. This document details the synthesis, applications, experimental protocols, and data analysis associated with this powerful research tool.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope. Stable, non-radioactive isotopes, such as Carbon-13 (¹³C), are invaluable for tracing the metabolic fate of molecules in biological systems without the need for radioactive materials.[1] this compound is a derivative of the amino acid L-alanine where the carboxylic acid carbon is replaced with a ¹³C isotope and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This specific labeling and protection make it a versatile tool for a range of applications.

The primary applications of this compound include:

-

Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of peptides with a ¹³C label at a specific position. This allows for detailed structural and dynamic studies of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Metabolic Tracing and Flux Analysis: To track the incorporation of alanine into proteins and other metabolites, providing insights into metabolic pathways.[2]

-

Quantitative Proteomics: As a standard in mass spectrometry-based proteomic workflows to enable accurate quantification of proteins.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of L-Alanine-1-13C with a tert-butoxycarbonyl (Boc) group. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-alanine. The starting material for this specific synthesis is L-Alanine-1-13C.

Materials:

-

L-Alanine-1-13C

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Alanine-1-13C in a 1:1 mixture of dioxane (or THF) and water containing one equivalent of NaOH.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a slight excess (approximately 1.1 equivalents) of (Boc)₂O dissolved in dioxane (or THF) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute HCl solution.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

Expected Yield and Purity

The following table summarizes typical quantitative data for the synthesis of Boc-protected amino acids.

| Parameter | Typical Value | Method of Analysis |

| Yield | 75-95% | Gravimetric |

| Chemical Purity | >98% | HPLC, NMR |

| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry, NMR |

Applications and Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based SPPS, allowing for the site-specific incorporation of a ¹³C label into a peptide chain.

Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of this compound into a Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin with DCM and isopropanol, followed by DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling: Dissolve this compound (2-4 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[3] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-alanine, and the distribution of the ¹³C label in various metabolites is analyzed to determine the activity of different metabolic pathways.

General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocol: ¹³C-Alanine Tracing in Cell Culture

-

Cell Culture: Culture cells in a medium where standard alanine is replaced with ¹³C-labeled alanine (e.g., from this compound after deprotection, or more commonly, by providing labeled L-alanine directly). The duration of labeling depends on the metabolic pathways of interest and the cell doubling time.

-

Cell Harvesting: Rapidly harvest the cells and quench their metabolism, for example, by washing with ice-cold saline and snap-freezing in liquid nitrogen.

-

Metabolite Extraction: Extract metabolites using a cold solvent system, such as 80:20 methanol:water.

-

Sample Preparation: Prepare the extracted metabolites for analysis. For GC-MS, this often involves derivatization to increase volatility.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

-

Data Analysis and Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

The following table presents hypothetical, yet representative, results from a ¹³C-MFA experiment tracking the fate of ¹³C-alanine.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Inferred Pathway Activity |

| Pyruvate | M+1 | 15.2 | Alanine aminotransferase activity |

| Lactate | M+1 | 12.8 | Glycolysis and lactate dehydrogenase |

| Glutamate | M+1 | 8.5 | TCA cycle anaplerosis |

| Aspartate | M+1 | 6.2 | TCA cycle and transamination |

Quantitative Proteomics (SILAC)

While less common for alanine, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to use ¹³C-alanine to quantify protein turnover. In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (natural) or "heavy" (¹³C-labeled) amino acid. After experimental treatment, the cell lysates are combined, proteins are digested, and the relative abundance of peptides is determined by mass spectrometry.

The following table shows expected mass shifts for a peptide containing one alanine residue labeled at the carboxyl carbon.

| Peptide | Labeling | Monoisotopic Mass (Da) | Mass Shift (Da) |

| GADAVEK | Unlabeled | 702.34 | - |

| GADAVEK | ¹³C-Alanine (carboxyl) | 703.34 | +1.00 |

Metabolic Pathway Visualization

This compound, after cellular uptake and deprotection, introduces ¹³C-labeled alanine into the cellular metabolic network. Alanine is a key node connecting glycolysis and the tricarboxylic acid (TCA) cycle through the alanine aminotransferase (ALT) reaction. The ¹³C label from the carboxyl group of alanine can be traced as it is incorporated into other metabolites.

Alanine's role in linking glycolysis and the TCA cycle.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the life sciences. Its utility in site-specifically labeling peptides for structural analysis, in tracing metabolic pathways to understand cellular physiology, and in enabling precise protein quantification makes it an indispensable reagent. The protocols and data presented in this guide provide a framework for the effective application of this compound in a variety of research contexts, from fundamental biology to drug discovery and development. Careful consideration of the experimental design and analytical methods will ensure the generation of high-quality, reproducible data.

References

Applications of Stable Isotope Labeled Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeled amino acids have become indispensable tools in modern biological and medical research, offering unparalleled precision in tracing and quantifying the dynamics of proteins and metabolic pathways. By incorporating non-radioactive heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium), these amino acids are chemically identical to their natural counterparts but distinguishable by mass spectrometry. This key characteristic allows for the precise tracking of their fate in complex biological systems, providing critical insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions.

This technical guide provides a comprehensive overview of the core applications of stable isotope labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and their role in drug development. It includes detailed experimental protocols for key techniques and presents quantitative data in structured tables for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles and methodologies.

Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The principle of SILAC is based on the metabolic incorporation of "light" (natural) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells.[2][3] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy and reproducibility.[4]

The SILAC Workflow

The SILAC workflow can be broadly divided into three main stages: labeling, sample processing, and data analysis. Two populations of cells are cultured in media that are identical except for the presence of either light or heavy essential amino acids (typically lysine and arginine). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids, the cell populations are subjected to different experimental treatments. The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Weight of Boc-Ala-OH-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Boc-Ala-OH-1-13C, a stable isotope-labeled amino acid derivative crucial for various research applications. The document outlines the fundamental principles of isotopic labeling, presents a comprehensive breakdown of the molecular weight calculation, and details an experimental protocol for its verification.

Introduction to Boc-Ala-OH and Isotopic Labeling

N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) is a widely used protected form of the non-essential amino acid L-alanine.[1] The Boc protecting group facilitates its use in peptide synthesis by preventing unwanted reactions at the amine group.[2]

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that contains seven neutrons, in contrast to the more abundant carbon-12 (¹²C) which has six.[3][4] Incorporating ¹³C into molecules like Boc-Ala-OH creates a mass shift that allows them to be used as tracers in metabolic studies, as internal standards for quantitative mass spectrometry, and in NMR spectroscopy to elucidate molecular structures and dynamics.[3] The designation "1-¹³C" specifies that the carbon atom at the first position—the carboxyl carbon—is replaced with a ¹³C isotope.

Molecular Composition and Isotopic Mass Data

The precise calculation of the molecular weight of an isotopically labeled compound requires the use of monoisotopic masses for each constituent atom. The monoisotopic mass is the mass of the most abundant naturally occurring stable isotope of an element.

The chemical formula for standard Boc-Ala-OH is C₈H₁₅NO₄. For Boc-Ala-OH-1-¹³C, the formula is represented as [¹³C]C₇H₁₅NO₄ to denote the single ¹³C substitution.

Table 1: Molecular Formula Breakdown

| Molecule | Carbon (¹²C) | Carbon (¹³C) | Hydrogen (¹H) | Nitrogen (¹⁴N) | Oxygen (¹⁶O) |

|---|---|---|---|---|---|

| Boc-Ala-OH | 8 | 0 | 15 | 1 | 4 |

| Boc-Ala-OH-1-¹³C | 7 | 1 | 15 | 1 | 4 |

The calculation relies on the precise masses of the most abundant isotopes of each element.

Table 2: Monoisotopic Masses of Relevant Isotopes

| Isotope | Symbol | Monoisotopic Mass (Da) |

|---|---|---|

| Carbon-12 | ¹²C | 12.000000000 |

| Carbon-13 | ¹³C | 13.003354835 |

| Hydrogen-1 | ¹H | 1.007825032 |

| Nitrogen-14 | ¹⁴N | 14.003074004 |

| Oxygen-16 | ¹⁶O | 15.994914620 |

Note: The mass of ¹²C is defined as exactly 12 Da and serves as the standard for atomic mass.

Molecular Weight Calculation

The theoretical monoisotopic molecular weight is calculated by summing the masses of the specific isotopes in the molecular formula.

Table 3: Calculation of Monoisotopic Molecular Weights

| Molecule | Calculation | Monoisotopic Molecular Weight (Da) |

|---|---|---|

| Boc-Ala-OH | (8 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) | 189.100280 Da |

| Boc-Ala-OH-1-¹³C | (7 × 12.000000) + (1 × 13.003355) + (15 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) | 190.103635 Da |

The incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.003355 Da .

Experimental Verification Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is the definitive method for determining the molecular weight of compounds with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like Boc-Ala-OH.

Objective: To experimentally verify the monoisotopic mass of Boc-Ala-OH-1-¹³C.

Methodology:

-

Sample Preparation:

-

Dissolve Boc-Ala-OH-1-¹³C in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM. Formic acid aids in the protonation of the analyte.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, for high mass accuracy.

-

Calibrate the instrument immediately prior to analysis using a standard calibration mixture to ensure mass accuracy in the low ppm range.

-

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: Apply a high voltage (e.g., 3-4 kV) to the ESI needle.

-

Nebulizing Gas: Use nitrogen gas to assist in droplet formation.

-

Drying Gas: Use heated nitrogen gas to promote solvent evaporation.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 150-250).

-

The expected primary ion for Boc-Ala-OH-1-¹³C in positive mode is the protonated molecule, [M+H]⁺.

-

Expected m/z: 190.103635 (M) + 1.007825 (H⁺) = 191.111460 .

-

Identify the peak in the spectrum corresponding to this calculated m/z value. The high-resolution instrument should be able to distinguish this peak from the naturally occurring ¹³C isotopologue of any unlabeled contaminant.

-

The measured m/z value should be within a low ppm error tolerance (e.g., < 5 ppm) of the theoretical value.

-

Visualizations

Diagrams help illustrate complex workflows and logical relationships inherent in the analysis of isotopically labeled compounds.

Caption: Workflow for using ¹³C-labeled compounds in metabolic tracing.

Caption: Logical diagram for calculating isotopic molecular weight.

References

The Role of 13C in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a cell. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), has revolutionized this field, providing an unprecedented level of detail into cellular physiology. This technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage this technology to gain deeper insights into cellular metabolism in health, disease, and in response to therapeutic interventions.

Core Principles of ¹³C-Metabolic Flux Analysis

¹³C-MFA is a technique that utilizes ¹³C-labeled compounds (tracers) to track the flow of carbon atoms through intracellular metabolic pathways.[1] The fundamental principle involves introducing a substrate, such as glucose or glutamine, enriched with ¹³C into a biological system.[2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2]

The distribution of these heavy isotopes within the metabolic network creates unique labeling patterns in the metabolites.[3] These patterns, which are distinct from the natural abundance of ¹³C (approximately 1.1%), are highly sensitive to the relative activities of different metabolic pathways.[3] By measuring these isotopic labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the rates (fluxes) of metabolic reactions.

A key advantage of ¹³C-MFA over traditional metabolic analysis is its ability to provide a large number of redundant measurements to constrain flux estimations, significantly enhancing the accuracy and reliability of the results. A typical tracer experiment can yield 50 to 100 isotope marker measurements to estimate roughly 10 to 20 independent metabolic fluxes.

Experimental Workflow

The successful implementation of a ¹³C-MFA study involves a series of well-defined steps, from experimental design to data interpretation.

Caption: A schematic overview of the key stages involved in a typical 13C-MFA experiment.

Detailed Experimental Protocols

Cell Culture and ¹³C Labeling

This protocol provides a generalized procedure for a steady-state ¹³C-glucose labeling experiment in adherent mammalian cells.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.

Sample Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells at the time of sampling.

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol pre-chilled to -80°C) to the cells. This step should be performed as quickly as possible to prevent metabolic changes.

-

Incubation: Incubate the plates at -80°C for 15 minutes to precipitate proteins.

-

Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Analytical Measurement: GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for measuring ¹³C labeling patterns in metabolites.

GC-MS Protocol Outline:

-

Derivatization: Dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column stationary phase.

-

Ionization and Mass Analysis: As metabolites elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information on the mass isotopomer distribution (MID) of each metabolite fragment.

LC-MS Protocol Outline:

-

Reconstitution: Dried metabolite extracts are reconstituted in a solvent compatible with the LC mobile phase.

-

Chromatographic Separation: Metabolites are separated using liquid chromatography, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites in central carbon metabolism.

-

Ionization and Mass Analysis: Eluted metabolites are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to improve selectivity and sensitivity. The analysis provides the MIDs for the intact metabolites.

Data Presentation and Analysis

The primary data obtained from the mass spectrometer are the Mass Isotopomer Distributions (MIDs), which represent the fractional abundance of each isotopologue for a given metabolite. This data is then corrected for the natural abundance of ¹³C and other heavy isotopes.

Quantitative Data Summary

The following tables provide examples of how quantitative data from ¹³C-MFA studies can be presented. Table 1 shows hypothetical MID data for citrate, and Table 2 illustrates how this data can be used to calculate relative metabolic fluxes.

Table 1: Example Mass Isotopomer Distribution (MID) for Citrate

| Isotopologue | Abundance (Control) | Abundance (Drug-Treated) |

| M+0 | 0.10 | 0.20 |

| M+1 | 0.05 | 0.10 |

| M+2 | 0.50 | 0.30 |

| M+3 | 0.15 | 0.15 |

| M+4 | 0.15 | 0.20 |

| M+5 | 0.04 | 0.04 |

| M+6 | 0.01 | 0.01 |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example Relative Metabolic Fluxes in Cancer Cells

| Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Glucose -> Pyruvate) | 100 | 85 | -15% |

| Pentose Phosphate Pathway | 10 | 25 | +150% |

| Pyruvate Dehydrogenase (PDH) | 90 | 60 | -33% |

| Anaplerosis (Pyruvate -> OAA) | 5 | 15 | +200% |

| TCA Cycle (Citrate Synthase) | 85 | 70 | -18% |

Fluxes are often normalized to the glucose uptake rate.

Computational Flux Estimation

The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for computational models. Software packages such as INCA, METRAN, and 13CFLUX2 are used to estimate the intracellular fluxes by fitting the experimental data to a stoichiometric model of the metabolic network. This process involves an iterative optimization algorithm that minimizes the difference between the experimentally measured and the model-simulated labeling patterns.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex networks of metabolic reactions and experimental workflows is essential for understanding and communicating the results of ¹³C-MFA studies.

Caption: A diagram of central carbon metabolism highlighting key pathways traced by 13C-MFA.

Applications in Research and Drug Development

¹³C-MFA is a versatile tool with wide-ranging applications in both fundamental biological research and pharmaceutical development.

-

Understanding Disease Metabolism: ¹³C-MFA has been instrumental in characterizing the metabolic reprogramming that occurs in various diseases, most notably cancer. It allows for the quantification of shifts in glycolysis (the Warburg effect), the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, providing insights into how cancer cells fuel their rapid proliferation.

-

Drug Discovery and Development: By tracing the metabolic fate of a ¹³C-labeled drug or a nutrient in the presence of a drug, researchers can identify the specific metabolic pathways and enzymes that are affected. This information is crucial for:

-

Target Engagement: Confirming that a drug is interacting with its intended metabolic target.

-

Mechanism of Action: Elucidating the downstream metabolic consequences of inhibiting a specific enzyme.

-

Identifying Off-Target Effects: Uncovering unintended metabolic alterations caused by a drug candidate.

-

Biomarker Discovery: Identifying metabolic changes that can serve as biomarkers for drug efficacy or patient response.

-

-

Metabolic Engineering: In the field of biotechnology, ¹³C-MFA is used to optimize the production of desired compounds in microorganisms by identifying and alleviating metabolic bottlenecks.

Conclusion

¹³C-Metabolic Flux Analysis represents a cornerstone of modern systems biology, offering a quantitative and dynamic view of cellular metabolism. Its ability to precisely map the flow of carbon through complex metabolic networks provides invaluable information for understanding cellular function in various physiological and pathological states. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C-MFA is essential for harnessing its full potential to drive innovation in both basic research and the development of novel therapeutics. The continued advancement of analytical technologies and computational tools will undoubtedly further expand the applications and impact of this powerful technique.

References

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of a ¹³C-Labeled Peptide using Boc-Ala-OH-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing a ¹³C-labeled alanine residue at a specific position using Boc-Ala-OH-1-¹³C. The protocols detailed herein are based on the robust and well-established tert-butyloxycarbonyl (Boc) protection strategy and are applicable to both manual and automated peptide synthesis. The incorporation of a stable isotope-labeled amino acid like Boc-Ala-OH-1-¹³C is invaluable for a range of applications, including protein structure determination by NMR spectroscopy, metabolic labeling studies, and as internal standards in quantitative mass spectrometry-based proteomics.

Introduction to Boc-SPPS Chemistry

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical method for SPPS.[1] It utilizes an acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[2] The side chains of the amino acids are protected by more stable, benzyl-based protecting groups. The iterative cycle of SPPS involves the removal of the Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).[1][3][4] The isotopic label at the carbonyl carbon of the alanine residue in Boc-Ala-OH-1-¹³C does not interfere with the standard chemical reactions of the synthesis.

Key Materials and Reagents

Successful Boc-SPPS is contingent on the use of high-quality resins, amino acids, and reagents.

| Component | Description | Typical Specifications & Notes |

| Resin | The solid support for peptide assembly. The choice depends on the desired C-terminal functionality. | Merrifield Resin: For peptides with a C-terminal acid. Typical loading capacity is 0.6-2.0 mmol/g. PAM Resin: Offers enhanced stability of the peptide-resin linkage to acid, minimizing chain loss. BHA/MBHA Resin: Used for synthesizing peptides with a C-terminal amide. |

| Amino Acids | Nα-Boc protected amino acids with appropriate side-chain protection (usually benzyl-based). | Boc-Ala-OH-1-¹³C: The isotopically labeled amino acid of interest. |

| Deprotection Reagent | Removes the Nα-Boc protecting group. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). |

| Neutralization Reagent | Neutralizes the N-terminal ammonium salt after deprotection to the free amine. | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF. |

| Coupling Reagents | Promote the formation of the amide (peptide) bond. | HBTU/HATU: Highly efficient aminium-based reagents, often used with DIEA. DIC/HOBt: A classical and cost-effective carbodiimide-based coupling method. |

| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF). This is a hazardous reagent requiring specialized equipment. |

| Scavengers | Trap reactive carbocations generated during deprotection and cleavage, preventing side reactions. | Anisole, p-cresol, or thioanisole are commonly used during HF cleavage. |

| Solvents | Peptide synthesis grade solvents are required. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether. |

Experimental Protocols

The following sections detail the step-by-step procedures for the manual solid-phase synthesis of a peptide incorporating Boc-Ala-OH-1-¹³C.

Resin Preparation and Attachment of the First Amino Acid

This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin via the cesium salt method to minimize racemization.

-

Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

-

Cesium Salt Formation:

-

Dissolve the first Boc-amino acid (1.2 equivalents relative to resin capacity) in ethanol.

-

Add water and adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).

-

Evaporate the solution to dryness.

-

Co-evaporate with dioxane twice to remove residual water.

-

-

Esterification:

-

Dissolve the resulting Boc-amino acid cesium salt in DMF.

-

Add the solution to the pre-swollen Merrifield resin.

-

Heat the mixture at 50°C overnight with agitation.

-

-

Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (MeOH).

-

Drying: Dry the resin under vacuum.

The Solid-Phase Peptide Synthesis Cycle

The SPPS cycle consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the peptide sequence, including the incorporation of Boc-Ala-OH-1-¹³C.

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis.

2.1. N-α-Boc Deprotection

The Boc group is removed by treatment with TFA in DCM.

-

Wash the resin-bound peptide with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature. A shorter pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.

2.2. Neutralization

After deprotection, the N-terminal amine is a TFA salt and must be neutralized to the free amine before coupling.

-

Wash the resin with DCM (3 times).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3 times).

2.3. Amino Acid Coupling

The next Boc-protected amino acid (in this case, Boc-Ala-OH-1-¹³C) is activated and coupled to the free N-terminal amine of the growing peptide chain. The following protocol uses HBTU/DIEA for activation.

-

In a separate vessel, dissolve Boc-Ala-OH-1-¹³C (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), the coupling should be repeated.

| Parameter | Condition | Notes |

| Deprotection | 50% TFA in DCM | 1 x 5 min pre-wash, 1 x 25 min deprotection |

| Neutralization | 5-10% DIEA in DCM | 2 x 5-10 min |

| Coupling (HBTU/DIEA) | 3 eq. Boc-AA-OH, 3 eq. HBTU, 6 eq. DIEA in DMF | 1-2 hours agitation |

| Monitoring | Ninhydrin (Kaiser) Test | A negative test (yellow beads) indicates a complete reaction. |

Final Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups using anhydrous HF. CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole, to the reaction vessel.

-

Cool the vessel to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resin and precipitated peptide with cold diethyl ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

| Parameter | Condition | Notes |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Extremely hazardous; requires specialized equipment. |

| Scavenger | Anisole or p-cresol | Traps reactive carbocations. |

| Reaction Temperature | 0°C | |

| Reaction Time | 1-2 hours | |

| Work-up | Precipitation with cold diethyl ether |

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final ¹³C-labeled peptide should be confirmed by analytical HPLC and mass spectrometry.

Visualization of the Experimental Workflow

Caption: Workflow of Boc-SPPS for a ¹³C-labeled peptide.

References

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of Boc-Ala-OH-1-13C into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Boc-L-Ala-OH-1-13C into synthetic peptides using tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The site-specific introduction of a ¹³C isotope at the carbonyl carbon of an alanine residue provides a powerful, non-radioactive tool for a variety of biochemical and pharmaceutical research applications, including structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics by mass spectrometry.

Introduction

Stable isotope labeling of peptides is a cornerstone technique in modern chemical biology and drug discovery. The incorporation of ¹³C-labeled amino acids, such as Boc-L-Ala-OH-1-¹³C, enables the detailed investigation of peptide and protein structure, dynamics, and interactions. The ¹³C nucleus is NMR-active, and its site-specific placement allows for targeted analysis of local environments within a peptide. Furthermore, the mass shift introduced by the ¹³C isotope facilitates the use of labeled peptides as internal standards for accurate quantification in mass spectrometry-based assays.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method for peptide synthesis. In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.[1][2] The repetitive cycle of deprotection and coupling allows for the stepwise assembly of the desired peptide sequence on a solid support.[3] The chemical reactivity of ¹³C-labeled amino acids is virtually identical to their natural abundance counterparts, meaning that standard coupling protocols can be readily applied.[4][5]

Data Presentation

The successful incorporation of Boc-L-Ala-OH-1-¹³C into a peptide sequence is primarily assessed by the coupling efficiency at the incorporation step, the final yield of the purified peptide, and the isotopic enrichment of the final product. The following table summarizes typical quantitative data that can be expected, although actual results may vary depending on the peptide sequence, length, and synthesis scale.

| Parameter | Typical Value | Method of Determination | Notes |

| Coupling Efficiency | >99% | Kaiser Test or other qualitative ninhydrin-based tests after the coupling step. A negative result (no color change) indicates successful coupling. | For difficult couplings, a second coupling step (double coupling) may be necessary to drive the reaction to completion. |

| Crude Peptide Yield | 70-90% | Gravimetric analysis after cleavage from the resin and precipitation. | Yield is highly dependent on the number of amino acids and the efficiency of each coupling and deprotection step. |

| Purified Peptide Yield | 30-50% | Gravimetric or spectrophotometric analysis after purification by preparative HPLC. | Purification losses are inevitable and depend on the purity of the crude product and the complexity of the separation. |

| Isotopic Enrichment | >98% | Mass Spectrometry. The mass spectrum will show a +1 Da shift for each incorporated ¹³C atom. The relative intensity of the labeled peak versus any unlabeled counterpart determines the enrichment. | High isotopic purity of the starting Boc-L-Ala-OH-1-¹³C is crucial as HPLC cannot separate the labeled from the unlabeled peptide. |

Experimental Protocols

The following protocols provide a detailed methodology for the manual incorporation of Boc-L-Ala-OH-1-¹³C into a peptide using Boc-SPPS on a 0.1 mmol scale with Merrifield resin.

Materials and Reagents

-

Boc-L-Ala-OH-1-¹³C

-

Merrifield resin (or other suitable Boc-compatible resin)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Piperidine (for optional capping)

-

Acetic anhydride (for optional capping)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid-phase peptide synthesis vessel with a frit

-

Shaker or agitator for the reaction vessel

-

HPLC system for purification and analysis

-

Mass spectrometer for identity and isotopic enrichment confirmation

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

-

Resin Swelling:

-

Place the resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g for a 0.1 mmol synthesis) in the reaction vessel.

-

Add DCM (approx. 10 mL/g of resin) and agitate for 30 minutes to swell the resin.

-

Drain the DCM.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin with DCM (3 x 1 minute).

-

Wash with isopropanol (1 x 1 minute).

-

Wash with DCM (3 x 1 minute).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 1 minute).

-

-

Amino Acid Coupling (Incorporation of Boc-L-Ala-OH-1-¹³C):

-

In a separate vial, dissolve Boc-L-Ala-OH-1-¹³C (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result signifies a complete coupling.

-

If the Kaiser test is positive, a recoupling step may be necessary. Wash the resin with DMF and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Washing:

-

Wash the resin with DMF (3 x 1 minute).

-

Wash with DCM (3 x 1 minute).

-

The resin is now ready for the deprotection of the newly added amino acid and the coupling of the next one in the sequence.

-

-

Capping (Optional):

-

If a small number of unreacted amino groups remain after coupling, they can be "capped" to prevent the formation of deletion peptide byproducts.

-

Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

Protocol 2: Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and requires a specialized apparatus and safety precautions.

-

Preparation:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and methanol, and dry it under a high vacuum.

-

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive amino acid side chains from side reactions.

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal:

-

Remove the HF by vacuum distillation.

-

-

Peptide Precipitation and Extraction:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.

-

Protocol 3: Peptide Purification and Analysis

-

HPLC Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system.

-

Typical HPLC Parameters:

-

Column: C18, 5 or 10 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 30-60 minutes (e.g., 5% to 65% B). The optimal gradient will depend on the peptide's hydrophobicity.

-

Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for an analytical column, higher for preparative columns).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

-

-

Mass Spectrometry Analysis:

-

Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Confirm the identity of the peptide by matching the observed molecular weight to the calculated molecular weight.

-

Verify the successful incorporation of the ¹³C label by observing the expected +1 Da mass shift for each incorporated Boc-L-Ala-OH-1-¹³C.

-

Calculate the isotopic enrichment by comparing the intensities of the isotopic peaks.

-

Visualizations

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Caption: Application of a ¹³C-labeled peptide in a kinase signaling pathway study.

Caption: Logical workflow from peptide synthesis to biological data analysis.

References

- 1. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry [escholarship.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

Unlocking Molecular Insights: Boc-Ala-OH-1-13C in Biological NMR

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals